4-((3,5-dimethylisoxazol-4-yl)methyl)benzoic acid
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Overview
Description
4-((3,5-Dimethylisoxazol-4-yl)methyl)benzoic acid is a chemical compound with the molecular formula C13H13NO3 It is a derivative of benzoic acid, featuring a 3,5-dimethylisoxazole moiety attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-dimethylisoxazol-4-yl)methyl)benzoic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Attachment to Benzoic Acid: The 3,5-dimethylisoxazole moiety is then attached to the benzoic acid core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((3,5-Dimethylisoxazol-4-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-((3,5-Dimethylisoxazol-4-yl)methyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((3,5-dimethylisoxazol-4-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid
- 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid
- 4-(Bromomethyl)-3,5-dimethylisoxazole
Uniqueness
4-((3,5-Dimethylisoxazol-4-yl)methyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the isoxazole ring and benzoic acid core makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-12(9(2)17-14-8)7-10-3-5-11(6-4-10)13(15)16/h3-6H,7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPJFTAYFSKRHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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